molecular formula C12H10N2O3 B4199741 N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide CAS No. 683232-74-8

N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide

Cat. No.: B4199741
CAS No.: 683232-74-8
M. Wt: 230.22 g/mol
InChI Key: IYMBHGNKSZFPIC-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide (CAS 1156158-84-7) is a specialized chemical building block with a molecular formula of C11H8N2O3 and a molecular weight of 216.19 g/mol . This compound features a 1,3-dioxoisoindolin-5-yl scaffold, a privileged structure in medicinal chemistry known for its versatile interactions with biological targets, fused with a cyclopropanecarboxamide group that introduces strategic conformational constraint and potential for enhancing target binding affinity . The cyclopropane ring is a common pharmacophore in drug discovery due to its ability to improve metabolic stability and modulate physicochemical properties . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research, particularly for the development of novel bioactive molecules. Its structural features make it valuable for exploring modulators of various biological targets. Research indicates that compounds incorporating the isoindoline-1,3-dione scaffold show promise in developing therapeutic agents for neurodegenerative conditions . Furthermore, related derivatives have been investigated for their potential as inhibitors of glycogen synthase kinase-3β (GSK-3β), a kinase target implicated in Alzheimer's disease pathology, neuroinflammation, and tau protein hyperphosphorylation . The compound's architecture also suggests potential utility in constructing proteolysis targeting chimeras (PROTACs) for targeted protein degradation, as similar scaffolds have been employed in ubiquitination-mediated degradation of disease-relevant proteins like GSK-3β . This product is provided as a high-purity material for research applications. Researchers can utilize this compound as a versatile precursor in scaffold decoration, structure-activity relationship studies, and the synthesis of more complex molecules for pharmacological evaluation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-10(6-1-2-6)13-7-3-4-8-9(5-7)12(17)14-11(8)16/h3-6H,1-2H2,(H,13,15)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMBHGNKSZFPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168965
Record name N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683232-74-8
Record name N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683232-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Modulation of ABC Transporters

One of the primary applications of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide is its role as a modulator of ABC transporters. These transporters are crucial for the movement of various substrates across cellular membranes, including drugs and toxins. The compound has been studied for its potential to enhance the efficacy of drugs by inhibiting specific ABC transporters associated with multidrug resistance in cancer therapy .

Therapeutic Uses

Research indicates that derivatives of this compound may be effective in treating conditions such as cystic fibrosis and other diseases related to dysfunctional ABC transporters. For instance, studies have shown that these compounds can improve the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is vital for maintaining ion balance in epithelial cells .

Anti-inflammatory and Antitumor Properties

Recent studies have highlighted the anti-inflammatory and antitumorigenic properties of compounds related to this compound. The compound has been evaluated for its ability to inhibit pathways involved in inflammation and tumor progression. For example, it has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

Another promising area of research is the neuroprotective effects of this compound. It has been investigated for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that derivatives of this compound could restore cell viability in models of hyperphosphorylated tau-induced neurodegeneration, indicating potential applications in neurodegenerative disease treatment .

Table 1: Summary of Research Findings on this compound

Study Focus Findings Implications
ABC Transporter ModulationEnhances CFTR functionPotential treatment for cystic fibrosis
Anti-inflammatory PropertiesReduces cytokine productionPossible use in inflammatory diseases
NeuroprotectionInhibits GSK-3β activityPotential application in Alzheimer's disease

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s 1,3-dioxoisoindolin core distinguishes it from acetylated isomers (), which exhibit keto-enol tautomerism but cannot be separated chromatographically . Tozasertib () demonstrates the therapeutic relevance of cyclopropanecarboxamide derivatives in oncology, though its larger structure includes a pyrimidine-thioaryl linkage absent in the target compound .

Synthetic Efficiency :

  • The target compound’s inferred 70% yield aligns with ’s isomer synthesis, whereas thiazole derivatives () show lower yields (27%), likely due to steric challenges in coupling bulky substituents .

Physicochemical Properties :

  • All analogs are reported as white solids, suggesting similar crystallinity or amorphousness. The isothiazolo-pyridine derivative () forms a powder, possibly due to enhanced intermolecular interactions from sulfur atoms .

Biological Activity

N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropane moiety linked to an isoindoline scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves the formation of the cyclopropanecarboxamide through various organic reactions, including nucleophilic substitutions and amidation processes.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including inflammation and neurodegeneration.

GSK-3β Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of GSK-3β activity. For instance, a related compound demonstrated an IC50 value of 70 nM against GSK-3β, suggesting strong inhibitory potential. This inhibition is crucial in models of Alzheimer's disease where GSK-3β contributes to tau phosphorylation and amyloid beta accumulation .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in microglial cells. This suggests its potential use in treating neuroinflammatory conditions .

Neuroprotective Properties

In cellular models of neurodegeneration, this compound has been observed to restore cell viability following neurotoxic insults. For example, it effectively counteracted the cytotoxic effects induced by okadaic acid in neuronal cell lines .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various biological contexts:

StudyModelFindings
Cellular model of Alzheimer's diseaseRestored cell viability; reduced tau phosphorylation
In vivo neuroinflammation modelDecreased levels of pro-inflammatory cytokines
Antiepileptic screeningShowed potential activity against pentylenetetrazole-induced seizures

These findings collectively highlight the compound's multifaceted biological activities and its potential as a therapeutic agent in neurodegenerative diseases.

ADME-Tox Profile

The pharmacokinetic profile of this compound has been assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Results indicate high permeability across biological membranes and metabolic stability in liver microsomes. Importantly, cytotoxicity assessments revealed an IC50 greater than 100 μM in several cell lines, indicating a favorable safety profile for further development .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide?

Methodological Answer:
The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized isoindolinone intermediates. For example, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with acetic acid as a catalyst can link the cyclopropane moiety to the isoindolinone core . Key steps include:

  • Intermediate preparation : Synthesize 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde via hydrazine-mediated cyclization.
  • Coupling reaction : React with cyclopropanecarboxamide precursors under controlled pH and temperature to avoid side reactions.
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, mzCloud data for similar cyclopropanecarboxamides shows diagnostic peaks at m/z 250–300 for the cyclopropane fragment .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the isoindolinone ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and cyclopropane protons (δ 1.2–1.8 ppm).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 minutes) .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the isoindolinone 5-position and compare bioactivity. For example, fluorinated analogs in showed enhanced metabolic stability .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Studies on N-(piperidin-3-yl)cyclopropanecarboxamide analogs revealed critical hydrogen bonds with catalytic lysine residues .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize derivatives with optimal steric and electronic properties .

Advanced: How to address stability issues during storage or experimental use?

Methodological Answer:

  • Degradation pathways : Perform accelerated stability studies (40°C/75% RH for 6 months) to identify hydrolysis-prone sites (e.g., the amide bond). LC-MS can detect degradation products like cyclopropanecarboxylic acid .
  • Storage optimization : Store at -20°C in anhydrous DMSO under nitrogen to prevent oxidation. Use amber vials to block UV-induced decomposition of the isoindolinone ring .
  • In-situ stabilization : Add antioxidants (e.g., 0.1% BHT) to reaction mixtures during biological assays .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. Cyclopropane-containing analogs often show high membrane permeability but rapid hepatic clearance .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess blood-brain barrier penetration. The cyclopropane ring’s rigidity may reduce passive diffusion compared to flexible chains .
  • QSAR modeling : Corrogate topological descriptors (e.g., polar surface area) with bioavailability data from analogs in and .

Advanced: How to resolve contradictory bioactivity data across assays?

Methodological Answer:

  • Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays). For instance, discrepancies in IC₅₀ values for kinase inhibitors like Tozasertib were resolved by controlling Mg²⁺ levels .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions. A compound in showed cross-reactivity with unrelated phosphatases due to its cyclopropane motif .
  • Data normalization : Apply Z-score transformation to account for batch effects in high-throughput screening .

Advanced: What strategies optimize the design of biologically active derivatives?

Methodological Answer:

  • Fragment-based design : Combine the isoindolinone core with privileged fragments (e.g., benzodioxole from ) to enhance target engagement .
  • Stereochemical control : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers. The (R)-configuration in ’s analog improved target binding by 10-fold .
  • Prodrug approaches : Mask the carboxamide as an ester to improve oral bioavailability. Hydrolysis in vivo regenerates the active form, as seen in ’s lactate salt formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide
Reactant of Route 2
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N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide

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